Boc-DL-ethionine
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Overview
Description
Boc-DL-ethionine, also known as tert-butyloxycarbonyl-DL-ethionine, is a derivative of the amino acid ethionine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of DL-ethionine. This compound is commonly used in peptide synthesis and as a biochemical research tool due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-ethionine typically involves the protection of the amino group of DL-ethionine with a tert-butyloxycarbonyl group. This can be achieved by reacting DL-ethionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-ethionine undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the Boc protecting group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The ethylsulfanyl group in this compound can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Scientific Research Applications
Boc-DL-ethionine is widely used in scientific research due to its versatility and stability. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Research: Employed in studies involving enzyme-substrate interactions and protein modifications.
Medical Research: Investigated for its potential role in studying liver diseases and cancer.
Industrial Applications: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-DL-ethionine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, DL-ethionine can participate in various biochemical processes, including protein synthesis and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
DL-ethionine: The unprotected form of Boc-DL-ethionine, used in similar biochemical and medical research applications.
S-vinyl-DL-homocysteine: A structurally similar compound with comparable biochemical properties.
Seleno-DL-ethionine: An analog containing selenium, used in studies involving selenium metabolism.
Uniqueness
This compound is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions in peptide synthesis and other biochemical applications. This makes it a valuable tool in research and industrial processes .
Properties
IUPAC Name |
4-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-5-17-7-6-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBKYJZIWJSOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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